molecular formula C20H27F3N2O6 B11487906 Propanoic acid, 2-(acetylamino)-2-[[(3,4-dimethoxyphenyl)methyl][(tetrahydro-2-furanyl)methyl]amino]-3,3,3-trifluoro-, methyl ester

Propanoic acid, 2-(acetylamino)-2-[[(3,4-dimethoxyphenyl)methyl][(tetrahydro-2-furanyl)methyl]amino]-3,3,3-trifluoro-, methyl ester

Cat. No.: B11487906
M. Wt: 448.4 g/mol
InChI Key: LGBCFKQRFMNWSL-UHFFFAOYSA-N
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Description

METHYL 2-{[(3,4-DIMETHOXYPHENYL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a trifluoropropanoate group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(3,4-DIMETHOXYPHENYL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dimethoxybenzylamine, which is then reacted with oxolane-2-carboxaldehyde under specific conditions to form an intermediate. This intermediate is further reacted with methyl 2-acetamido-3,3,3-trifluoropropanoate to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(3,4-DIMETHOXYPHENYL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-{[(3,4-DIMETHOXYPHENYL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{[(3,4-DIMETHOXYPHENYL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoropropanoate group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3,4-DIMETHOXYPHENYLACETATE: Shares the 3,4-dimethoxyphenyl group but lacks the trifluoropropanoate moiety.

    OXOLAN-2-YL METHYLAMINE: Contains the oxolane ring but differs in the rest of the structure.

Uniqueness

METHYL 2-{[(3,4-DIMETHOXYPHENYL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropanoate group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H27F3N2O6

Molecular Weight

448.4 g/mol

IUPAC Name

methyl 2-acetamido-2-[(3,4-dimethoxyphenyl)methyl-(oxolan-2-ylmethyl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C20H27F3N2O6/c1-13(26)24-19(18(27)30-4,20(21,22)23)25(12-15-6-5-9-31-15)11-14-7-8-16(28-2)17(10-14)29-3/h7-8,10,15H,5-6,9,11-12H2,1-4H3,(H,24,26)

InChI Key

LGBCFKQRFMNWSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)N(CC1CCCO1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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